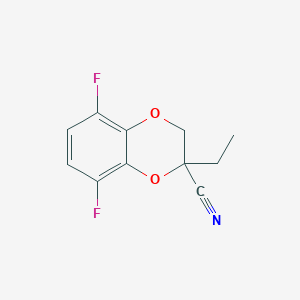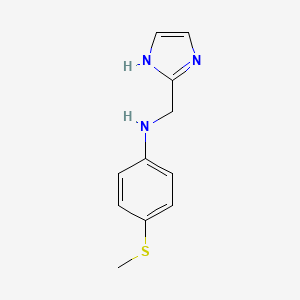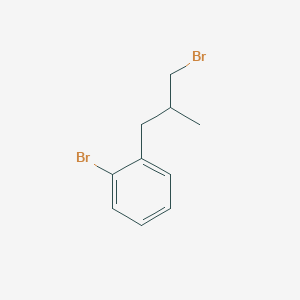
(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of a thiazole derivative with an appropriate amino acid precursor. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the amino acid moiety.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the amino acid side chain.
科学的研究の応用
(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and amino acid moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as thiamine (Vitamin B1) and various thiazole-based drugs share structural similarities with (2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid.
Amino Acids: Other amino acids with heterocyclic rings, such as histidine, also share similarities in terms of structure and function.
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring and an amino acid moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with other similar compounds.
特性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
(2R)-2-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-4-7(13-5(2)10-4)3-6(9)8(11)12/h6H,3,9H2,1-2H3,(H,11,12)/t6-/m1/s1 |
InChIキー |
NPVXDTNPWCLSDB-ZCFIWIBFSA-N |
異性体SMILES |
CC1=C(SC(=N1)C)C[C@H](C(=O)O)N |
正規SMILES |
CC1=C(SC(=N1)C)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13254449.png)

![Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one](/img/structure/B13254460.png)
![3-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13254461.png)
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate](/img/structure/B13254476.png)





amine](/img/structure/B13254522.png)
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile](/img/structure/B13254526.png)
